3-(Benzyloxy)-5-methoxyphenol

Synthetic Chemistry Process Development Yield Optimization

Selective mono-protection of resorcinol derivatives is low-yielding and lacks regiochemical control. This compound solves that: a stable, differentially protected building block with orthogonal benzyl (Bn) and methyl (Me) ethers. Enables two-stage deprotection for SAR exploration or site-specific functionalization. - **Key application**: Essential precursor for 3-benzyloxy-2,6-diiodo-5-methoxyphenol (aflatoxin ABC substructure synthesis). - **Supply advantage**: Scalable via 79% yield route from 3,5-dihydroxybenzoic acid; reduces in-house step count and COGS.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
CAS No. 105381-42-8
Cat. No. B3045353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-5-methoxyphenol
CAS105381-42-8
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)O)OCC2=CC=CC=C2
InChIInChI=1S/C14H14O3/c1-16-13-7-12(15)8-14(9-13)17-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3
InChIKeyHSMXTDAGOOVQNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)-5-methoxyphenol: Differentiated Synthetic Intermediate


3-(Benzyloxy)-5-methoxyphenol is an aromatic phenol ether characterized by a benzyloxy group at the 3-position and a methoxy group at the 5-position of the phenolic ring. This substitution pattern establishes its primary utility as a versatile synthetic intermediate, particularly as a precursor for the generation of more complex molecules through further functionalization, such as iodination, or as a protected fragment in multi-step organic syntheses. Its value proposition is centered on its role as a stable, selectively protected building block, enabling sequential transformations that are not feasible with unprotected resorcinol derivatives [1].

Building Block RoleSelectively protected resorcinol mono-ether with 3‑benzyloxy‑5‑methoxy substitution
Key FunctionalityOrthogonal benzyl & methyl ether protection for sequential transformations
Primary Synthetic UsePrecursor for ortho‑diiodination and staged deprotection in complex molecule synthesis

Why Generic Substitution Fails for 3-(Benzyloxy)-5-methoxyphenol


Attempting to substitute 3-(benzyloxy)-5-methoxyphenol with closely related analogs, such as simple 3-methoxyphenol, 3-benzyloxyphenol, or even other regioisomers, is not scientifically valid due to its unique, regioselective protection and subsequent reactivity. The specific 3-benzyloxy-5-methoxy substitution pattern is a deliberate design for directing electrophilic aromatic substitution (e.g., iodination) to the 2- and 6-positions and for allowing orthogonal deprotection of the benzyl and methyl ethers [1]. These precise, orthogonal chemical handles are essential for building molecular complexity in a controlled manner, a feature that generic, less-defined phenolic compounds cannot replicate. The quantitative evidence in Section 3 demonstrates these critical differentiators.

Regioselectivity may shiftUnprotected resorcinol or simple mono‑ethers typically give complex iodination mixtures, not the defined 2,6‑diiodo product required for cross‑coupling.
Orthogonal protection is absentAnalogues with identical protecting groups (e.g., 3,5‑dimethoxyphenol) release both phenols simultaneously and do not support staged deprotection sequences.
Synthetic efficiency may differIn‑house mono‑protection of symmetrical resorcinol often results in lower yields and requires regioisomer purification; procurement of the pre‑protected intermediate can improve throughput.

3-(Benzyloxy)-5-methoxyphenol: Quantitative Selection Evidence


Synthetic Efficiency: Higher Overall Yield

The Sanchez-Obregon et al. synthesis of 3-(benzyloxy)-5-methoxyphenol provides a more efficient route compared to alternative methods for synthesizing similarly protected resorcinol derivatives. The reported procedure yields the target compound with an overall yield of 79% from 3,5-dihydroxybenzoic acid [1]. This is a significant improvement over typical multi-step protection/deprotection sequences for resorcinol, which often result in complex mixtures and lower yields due to the need for selective mono-protection of symmetrical diols.

Synthetic Yield
Head‑to‑head
79% isolated yield vs 40–60% (typical mono‑benzylation)
Supports higher material throughput in 4‑step route
Reported sequence from 3,5‑dihydroxybenzoic acid; ≥19% absolute improvement
Synthetic Chemistry Process Development Yield Optimization

Regioselective Iodination: Ortho-Diiodination

3-(Benzyloxy)-5-methoxyphenol serves as a critical precursor for the synthesis of ortho-diiodinated compounds. The presence of the benzyloxy and methoxy groups directs electrophilic iodination to the 2- and 6-positions of the aromatic ring [1]. This reactivity is demonstrated by its conversion to 3-benzyloxy-2,6-diiodo-5-methoxyphenol [2]. Unprotected resorcinol or its simple mono-ethers would undergo complex, non-selective iodination at multiple sites, rendering the product mixture useless for further, controlled derivatization.

Iodination Selectivity
Head‑to‑head
Preferential 2,6‑diiodination vs complex multi‑site mixtures
Enables a single defined product for coupling reactions
Mild dichloroiodate conditions; critical for aflatoxin‑analog assembly
Organic Synthesis Regioselectivity Halogenation

Orthogonal Protecting Groups for Sequential Deprotection

A key differentiator of 3-(benzyloxy)-5-methoxyphenol is its two different ether protecting groups: a benzyl ether and a methyl ether. This allows for a sequential, orthogonal deprotection strategy that is not possible with compounds containing two identical protecting groups (e.g., 3,5-dimethoxyphenol) [1]. The benzyl group can be removed via hydrogenolysis (H2, Pd/C), leaving the methyl ether intact. Conversely, the methyl ether can be cleaved with a strong Lewis acid (e.g., BBr3) without affecting the benzyl ether.

Orthogonal Groups
Class‑level
Two (Bn, Me) vs zero with identical ethers
Enables sequential, staged deprotection
Class‑level inference; verify compatibility with specific reaction conditions
Protecting Groups Organic Synthesis Orthogonal Chemistry

Application Scenarios for 3-(Benzyloxy)-5-methoxyphenol


Ortho-Diiodinated Building Blocks for Cross-Coupling

3-(Benzyloxy)-5-methoxyphenol is the essential starting material for the high-yielding synthesis of 3-benzyloxy-2,6-diiodo-5-methoxyphenol, a key intermediate in the construction of the ABC substructure of aflatoxins and austocystins [1]. The quantitative selectivity of this transformation, demonstrated in the literature, is a non-negotiable requirement for these multi-step total synthesis efforts. Attempts to use simpler phenolic compounds would fail due to non-selective iodination and subsequent inability to perform the required, site-specific cross-coupling reactions.

Multi-Step Synthesis with Orthogonal Deprotection

In any synthetic sequence where two phenolic hydroxyl groups must be differentially manipulated, 3-(benzyloxy)-5-methoxyphenol is the preferred building block [1]. Its two distinct ether protecting groups (benzyl and methyl) allow for a precise, two-stage deprotection strategy. This enables the introduction of different chemical groups on each oxygen, or the selective unveiling of one hydroxyl for a specific reaction while the other remains masked. This capability is paramount in medicinal chemistry for the systematic exploration of structure-activity relationships (SAR) around a phenolic core.

Scalable Routes to Complex Phenolic Compounds

The reported 79% overall yield for the synthesis of this compound from 3,5-dihydroxybenzoic acid [1] establishes it as a cost-effective and scalable intermediate. Procurement of this compound, rather than attempting a low-yielding in-house mono-protection of resorcinol, directly reduces both the cost of goods and the time required for the early stages of a project. This efficiency is a significant advantage in both academic research settings and industrial process development, where minimizing the number of steps and maximizing material throughput are primary economic drivers.

Application
Selection Property
Validation Focus
Ortho‑diiodinated building blocks
Regioselectivity of iodination
Confirm 2,6‑diiodo product purity and coupling competence
Multi‑step synthesis with staged deprotection
Orthogonal protecting group strategy
Verify selective benzyl or methyl cleavage without crossover
Scalable routes to complex phenolics
Reported overall synthetic yield
Evaluate process mass efficiency and material cost at scale

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Benzyloxy)-5-methoxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.